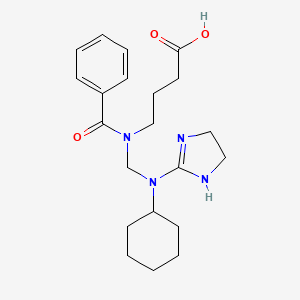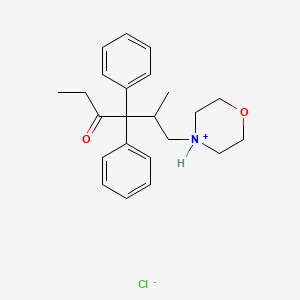![molecular formula C27H53NO8 B15347562 1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol CAS No. 94386-53-5](/img/structure/B15347562.png)
1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol is a complex organic compound characterized by its unique structure, which includes a glucitol (sorbitol) backbone modified with an oleoylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol typically involves multiple steps, starting with the protection of the hydroxyl groups on D-glucitol. The oleoylamino group is then introduced through a reaction with oleic acid and an appropriate amine. The reaction conditions often require the use of catalysts and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential role in biological systems, including its interaction with cellular components.
Medicine: Research has investigated its use in drug delivery systems and as a therapeutic agent due to its biocompatibility and functional properties.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism by which 1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. The oleoylamino group may engage in hydrogen bonding and hydrophobic interactions, influencing the behavior of biological molecules and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol can be compared with other similar compounds, such as:
Oleoyl-D-glucitol: Similar structure but lacking the amino group.
Oleoyl-D-mannitol: Similar to oleoyl-D-glucitol but based on mannitol instead of glucitol.
Oleoyl-D-galactitol: Another glucitol derivative with oleoyl modification.
Uniqueness: The presence of the amino group in this compound distinguishes it from other oleoyl derivatives, providing unique chemical and biological properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
94386-53-5 |
|---|---|
Molekularformel |
C27H53NO8 |
Molekulargewicht |
519.7 g/mol |
IUPAC-Name |
(Z)-N-[2-hydroxy-3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propyl]octadec-9-enamide |
InChI |
InChI=1S/C27H53NO8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(33)28-18-22(30)20-36-21-24(32)27(35)26(34)23(31)19-29/h9-10,22-24,26-27,29-32,34-35H,2-8,11-21H2,1H3,(H,28,33)/b10-9-/t22?,23-,24+,26-,27-/m1/s1 |
InChI-Schlüssel |
ZPSCSAIKLXAING-GWOKGXJXSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(COCC(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)




